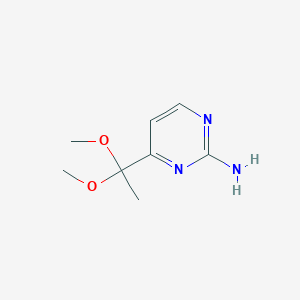
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine, also known as 4-DMPEA, is a pyrimidine derivative that has been studied extensively in the scientific community. It is a compound with multiple applications in research and development, as well as in the pharmaceutical industry. 4-DMPEA is a versatile compound that can be used to synthesize a variety of compounds and can be used to study the structure and function of proteins. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine and its derivatives have been utilized in synthesizing new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting its potential in creating complex heterocyclic compounds (Khashi et al., 2015).
The compound has been part of studies exploring the synthesis of substituted pyrimido[4,5-d]pyrimidones, demonstrating its versatility in forming varied pyrimidine derivatives (Hamama et al., 2012).
Research involving the compound has led to the creation of pyrimidine linked pyrazole heterocyclics, indicating its role in synthesizing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Biological and Pharmacological Potential
Compounds synthesized from 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine have demonstrated significant antifungal effects, particularly against fungi like Aspergillus terreus and Aspergillus niger, suggesting its potential in developing antifungal agents (Jafar et al., 2017).
The compound has been involved in the study of anti-inflammatory drugs within the series of N-arylpyrimidin-4(1H)-one, indicating its relevance in creating medications targeting inflammation (Kodonidi et al., 2017).
Structural and Material Science Applications
It has been used in the synthesis of self-complementary betainic guanine model compounds, showcasing its utility in understanding the structure and behavior of biologically important compounds in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
The compound has contributed to elucidating the crystal structure of complex molecules like N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, informing the design of kinase inhibitors (Guillon et al., 2013).
Eigenschaften
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWZRZIPQSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

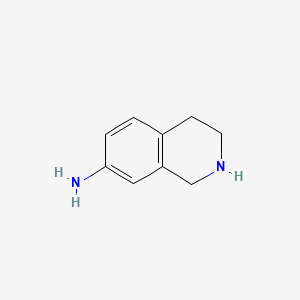
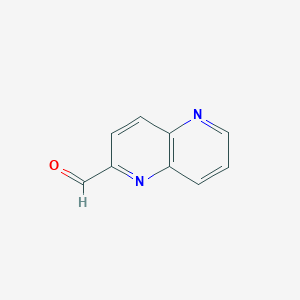
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
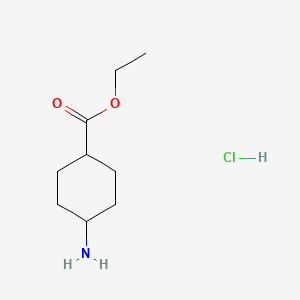
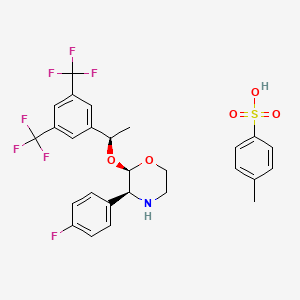
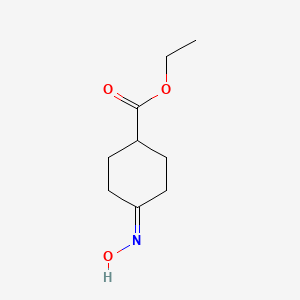
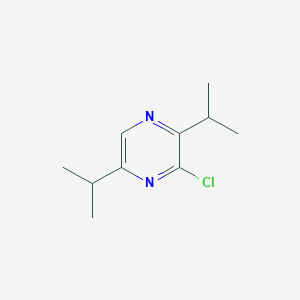
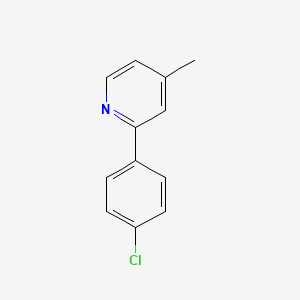
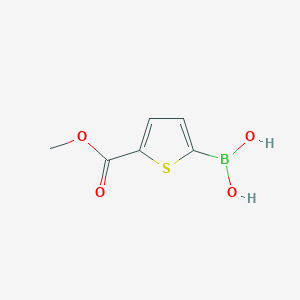
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

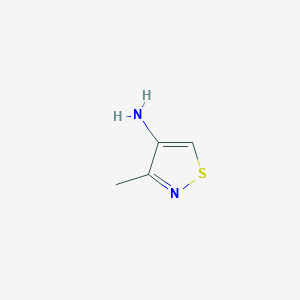
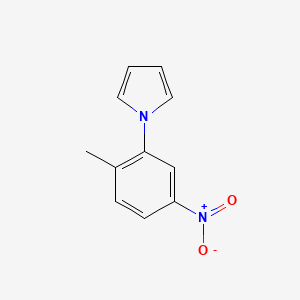
![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)